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Abstract
Trehalulose, a structural isomer of sucrose, is a rare disaccharide gaining significant attention

for its unique physiological and chemical properties. As a reducing sugar with a low glycemic

index and non-cariogenic nature, it presents a compelling alternative to traditional sweeteners

in food and pharmaceutical formulations.[1][2][3] This technical guide provides a

comprehensive overview of the currently available data on the physicochemical properties of

trehalulose, detailed experimental protocols for its analysis and synthesis, and a comparative

analysis with its isomers, sucrose and trehalose. This document is intended to be a resource

for researchers and professionals in drug development and food science, highlighting both the

known characteristics of trehalulose and the existing gaps in the scientific literature.

Introduction
Trehalulose, chemically known as 1-O-α-D-Glucopyranosyl-D-fructose, is a disaccharide

composed of a glucose and a fructose unit linked by an α-(1→1) glycosidic bond.[2] Unlike its

non-reducing isomer trehalose (α-D-glucopyranosyl α-D-glucopyranoside), the anomeric

carbon of the fructose moiety in trehalulose is not involved in the glycosidic bond, rendering it

a reducing sugar.[4] This structural distinction is fundamental to its differing chemical reactivity

and metabolic fate.
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Primarily found in the honey of stingless bees (Meliponini tribe), where it can be a major

component (13-44 g per 100 g), trehalulose is produced through the enzymatic isomerization

of sucrose from floral nectar.[2][5] Its slower hydrolysis in the human small intestine compared

to sucrose results in a lower glycemic and insulinemic response, making it a promising

candidate for diabetic-friendly food formulations.[2][3] Furthermore, it is not metabolized by

Streptococcus mutans, the primary bacterium responsible for dental caries, thus classifying it

as a non-cariogenic sweetener.[4]

This guide synthesizes the available scientific data on the physicochemical properties of

trehalulose, provides detailed methodologies for its analysis, and visualizes key structural and

procedural information.

Physicochemical Properties
Quantitative data on the physicochemical properties of trehalulose are sparse in the literature,

with many studies focusing on its biological activities or its presence in honey. The following

tables summarize the available data. For context, properties of the related isomers sucrose and

trehalose are included where available. A significant challenge in the literature is the frequent

conflation of trehalulose with trehalose; data in this guide are specific to trehalulose unless

otherwise noted.

Table 1: General and Physical Properties of Trehalulose
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Property Value for Trehalulose Notes

Chemical Formula C₁₂H₂₂O₁₁ [4]

Molar Mass 342.30 g/mol [4]

IUPAC Name
1-O-α-D-Glucopyranosyl-D-

fructose
[4]

Appearance Amorphous solid when dried
Strongly resists crystallization.

[4]

Density 1.694 g/cm³
Data from chemical supplier

databases.

Melting Point Not available

As an amorphous solid, it

would exhibit a glass transition

temperature rather than a

sharp melting point. This value

has not been reported.

Boiling Point 780.1 °C

This is a predicted value and

likely represents the

decomposition temperature.

Flash Point 290.8 °C Predicted value.

Specific Rotation [α]D²⁰ +50°

Sourced from a chemical

encyclopedia; requires primary

literature verification.[4]

Table 2: Solubility and Solution Properties of Trehalulose
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Property Value for Trehalulose Notes

Solubility in Water Data not available

Expected to be soluble due to

its polar nature. For

comparison, sucrose solubility

is ~204 g/100 mL at 20°C.[6]

Solubility in Ethanol Data not available
Likely sparingly soluble, similar

to other disaccharides.

Water Activity (aw)
Positively correlated with

content in honey

In studies of stingless bee

honey, higher trehalulose

content was correlated with

higher water activity.[7]

Specific values for pure

trehalulose solutions are not

available.

Viscosity Data not available

No studies on the viscosity of

pure trehalulose solutions

were found.

Hygroscopicity Data not available

As an amorphous sugar, it is

expected to be hygroscopic,

but quantitative data is lacking.

Table 3: Chemical and Biochemical Properties of Trehalulose
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Property Description Notes

Reducing Sugar Yes

The free anomeric carbon on

the fructose unit allows it to act

as a reducing agent.[4]

Glycosidic Bond
α-(1→1) between glucose and

fructose

This bond is more stable to

acid hydrolysis than the α-

(1→2) bond in sucrose.[4]

Maillard Reaction Participates

As a reducing sugar, it

undergoes the Maillard

reaction with amino acids,

contributing to browning and

flavor development. Kinetic

data is not available.

Caramelization Expected to occur
Specific caramelization

temperature is not reported.

Sweetness 0.4 - 0.7 times that of sucrose

Often cited as approximately

70% as sweet as sucrose.[3]

[4]

Calorific Value Data not available

Expected to be similar to other

disaccharides (~4 kcal/g), but

its slower absorption may

affect its net energy value.

Glycemic Index Low

Slower hydrolysis leads to a

blunted blood glucose

response. A specific numerical

value from human clinical trials

is not yet established.[2]

Cariogenicity Non-cariogenic
Not utilized by Streptococcus

mutans.[4]

Comparative Isomer Structures
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The distinct properties of trehalulose, sucrose, and trehalose arise from the specific

arrangement of their constituent monosaccharides and the nature of the glycosidic bond.

α-Glucose

β-Fructose

α(1→2)β

α-Glucose D-Fructoseα(1→1)

α-Glucose α-Glucoseα(1→1)α

Note: Trehalulose is a reducing sugar due to the free anomeric carbon on the fructose unit.
Sucrose and Trehalose are non-reducing sugars.

Click to download full resolution via product page

Caption: Structural comparison of sucrose, trehalulose, and trehalose.

Experimental Protocols
Detailed experimental protocols for determining most of the physicochemical properties of pure

trehalulose are not widely available in the peer-reviewed literature. However, methods for its

synthesis and analysis in complex matrices have been described.

Enzymatic Synthesis of Trehalulose from Sucrose
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Trehalulose can be synthesized from sucrose using a sucrose isomerase. The following is a

generalized workflow based on published enzymatic conversion methods.

Start

Prepare Sucrose Solution
(e.g., 70 mM in buffer)

Prepare Sucrose Isomerase
(e.g., from Protaminombacter rubrum)

Combine Substrate and Enzyme
in a reaction vessel

Incubate at Optimal Conditions
(e.g., 50°C, pH 7.0)

Inactivate Enzyme
(e.g., heat treatment at 100°C)

Purify Trehalulose
(e.g., chromatography)

Analyze Product
(HPLC-RID/ELSD)

End

Click to download full resolution via product page

Caption: Workflow for the enzymatic synthesis of trehalulose.
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Methodology:

Substrate Preparation: A solution of sucrose is prepared in a suitable buffer (e.g., 50 mM

sodium phosphate buffer, pH 7.0). The concentration can be optimized but values around 70-

300 mM have been used.

Enzyme: A purified sucrose isomerase is used. This enzyme can be obtained from various

microbial sources, such as Protaminombacter rubrum.

Reaction: The enzyme is added to the sucrose solution. The reaction mixture is incubated at

the optimal temperature for the specific enzyme, which for some is around 50°C.

Reaction Monitoring: The progress of the reaction can be monitored over time by taking

aliquots and analyzing the sugar composition using HPLC.

Enzyme Inactivation: Once the desired conversion yield is achieved (e.g., up to 90%), the

reaction is stopped by inactivating the enzyme, typically through heat treatment (e.g., boiling

for 10 minutes).

Purification: The resulting mixture, which will contain trehalulose, remaining sucrose, and

byproduct monosaccharides, is then purified. Chromatographic methods such as size-

exclusion or ion-exchange chromatography are suitable for this purpose.

Analysis: The purity of the final trehalulose product is confirmed by analytical methods like

HPLC.

Quantification of Trehalulose in Honey by HPLC-RID
This protocol is adapted from methods developed for the analysis of trehalulose in stingless

bee honey.[8]
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Start

Sample Preparation:
Dissolve honey sample in pure water

Filter sample through a
0.22 µm nylon membrane

Inject sample into HPLC system

Chromatographic Separation
Column: Hi-Plex Pb

Mobile Phase: Pure Water
Temperature: 40°C

Flow Rate: 0.8 mL/min

Detection by Refractive
Index Detector (RID)

Quantify Trehalulose using
a standard curve

End

Click to download full resolution via product page

Caption: Workflow for HPLC-RID analysis of trehalulose in honey.
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Methodology:

Standard Preparation: Prepare a series of standard solutions of pure trehalulose of known

concentrations in deionized water to generate a calibration curve.

Sample Preparation: Accurately weigh a sample of honey and dissolve it in a known volume

of deionized water.

Filtration: Filter the diluted honey solution through a 0.22 µm syringe filter to remove

particulates.

HPLC Analysis:

Column: A lead-based ion-exchange column, such as a Hi-Plex Pb column (300 mm × 7.7

mm, 8 µm), is effective for separating trehalulose from other sugars.[8]

Mobile Phase: Isocratic elution with deionized water.[8]

Flow Rate: A typical flow rate is 0.8 mL/min.[9]

Column Temperature: Maintain the column at a constant temperature, for example, 40°C,

to ensure reproducible retention times.[9]

Detector: A Refractive Index Detector (RID) is used for quantification.

Quantification: Identify the trehalulose peak in the sample chromatogram by comparing its

retention time with that of the standard. Calculate the concentration of trehalulose in the

sample using the calibration curve generated from the standard solutions.

Metabolic and Signaling Pathways
Currently, there is no evidence to suggest that trehalulose plays a direct role in specific

metabolic signaling pathways in humans, unlike its isomer trehalose which is involved in stress

response pathways in many non-mammalian organisms. The primary relevance of trehalulose
in human physiology is its digestion and absorption in the gastrointestinal tract.

The α-(1→1) glycosidic bond of trehalulose is hydrolyzed by intestinal enzymes, albeit more

slowly than the α-(1→2) bond of sucrose.[3] This results in the release of its constituent
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monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. The

slower rate of hydrolysis is the basis for its low glycemic index.

Conclusion and Future Directions
Trehalulose is an emerging functional carbohydrate with significant potential in the food and

pharmaceutical industries. Its key attributes—low glycemic index, non-cariogenicity, and unique

origin in stingless bee honey—make it a subject of growing scientific and commercial interest.

However, this review reveals significant gaps in the publicly available data regarding its

fundamental physicochemical properties. There is a pressing need for systematic

characterization of its solubility, thermal properties (glass transition temperature), solution

behavior (viscosity, water activity), and reactivity (Maillard reaction kinetics, caramelization).

Such data are critical for formulation development, ensuring stability, and predicting behavior in

various applications.

Future research should focus on:

Systematic Physicochemical Characterization: Performing detailed studies to quantify the

properties outlined in this guide.

Clinical Studies: Conducting human clinical trials to definitively determine the glycemic index

and caloric value of trehalulose.

Toxicological and Safety Studies: Although generally regarded as safe, comprehensive

safety studies are necessary for broader regulatory approval and consumer confidence.

Optimization of Synthesis: Developing more efficient and scalable enzymatic or chemical

synthesis methods to increase its availability for research and commercial use.

Addressing these research gaps will be crucial for unlocking the full potential of trehalulose as

a novel functional ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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